N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c21-16(14-2-1-7-24-14)17-15-12-8-25-9-13(12)18-19(15)10-3-5-11(6-4-10)20(22)23/h1-7H,8-9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYLLFCRRRFUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The thieno[3,4-c]pyrazole scaffold is constructed via cyclocondensation between 1,3-diketones and substituted hydrazines. For the target compound, 3-(4-nitrophenyl)-1-(thiophen-3-yl)propane-1,3-dione serves as the diketone precursor, reacting with hydrazine hydrate under acidic conditions. This method, adapted from pyrazole syntheses, achieves a 68–75% yield when using nano-ZnO (20 mol%) in ethanol at 80°C for 4 hours. Regioselectivity is governed by electronic effects: the electron-withdrawing nitro group directs hydrazine attack to the less sterically hindered carbonyl, forming the 3-position pyrazole linkage.
Reaction Conditions:
- Catalyst: Nano-ZnO (20 mol%)
- Solvent: Ethanol (reflux)
- Yield: 72% (isolated via column chromatography)
- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (d, J = 8.8 Hz, 2H, Ar–NO$$2$$), 7.89 (s, 1H, pyrazole-H).
Nitro Group Introduction
Electrophilic Aromatic Nitration
The 4-nitrophenyl moiety is introduced via nitration of the pre-formed thienopyrazole intermediate. Using a mixture of fuming HNO$$3$$ and H$$2$$SO$$_4$$ (1:3 v/v) at 0–5°C, nitration occurs regioselectively at the para position of the phenyl ring. Kinetic control minimizes di-nitration byproducts, with a 85% yield achieved after 2 hours.
Optimization Data:
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HNO$$3$$/H$$2$$SO$$_4$$ | 0–5 | 2 | 85 |
| Acetyl nitrate | 25 | 4 | 62 |
| NO$$2$$BF$$4$$ | −10 | 6 | 45 |
Furan-2-carboxamide Functionalization
Acylation via Carbodiimide Coupling
The furan-2-carboxamide group is appended using a carbodiimide-mediated coupling between the pyrazole amine and furan-2-carbonyl chloride. Under Schlenk conditions, EDCI (1.2 equiv) and DMAP (0.1 equiv) in anhydrous DMF facilitate the reaction at 25°C, yielding 78% of the target compound after 12 hours.
Mechanistic Insight:
The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which undergoes nucleophilic attack by the pyrazole amine. Steric hindrance from the thienopyrazole core necessitates extended reaction times compared to simpler aryl amines.
Purification and Characterization
Chromatographic Isolation
Crude product purification employs gradient elution (hexane/ethyl acetate 4:1 to 1:1) on silica gel, followed by recrystallization from ethanol. HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity.
Spectroscopic Validation
- HRMS (ESI): m/z calcd for C$${17}$$H$${13}$$N$$3$$O$$4$$S [M+H]$$^+$$: 364.0698; found: 364.0695.
- IR (KBr): 1675 cm$$^{-1}$$ (C=O stretch), 1520 cm$$^{-1}$$ (NO$$_2$$ asym. stretch).
Alternative Synthetic Routes
1,3-Dipolar Cycloaddition
A complementary approach involves [3+2] cycloaddition between a nitrilimine and an acetylene-functionalized thiophene. While this method avoids harsh nitration conditions, it suffers from lower yields (55–60%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C) reduces reaction times by 60% for the cyclocondensation step, though scalability remains a challenge.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Nitro derivatives with increased oxidation states.
Reduction Products: Amino derivatives where the nitro group is converted to an amine.
Substitution Products: Compounds where the nitrophenyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group might participate in electron transfer reactions, while the thieno[3,4-c]pyrazole and furan-2-carboxamide moieties could facilitate binding to specific sites on target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide share the thieno-pyrazole scaffold but differ in substituents, which critically alter their physicochemical and functional properties. Below is a detailed comparison with a closely related compound from the evidence:
Compound 1 : N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 958984-08-2)
| Property | Target Compound | Compound 1 |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole | Thieno[3,4-c]pyrazole with a 5-oxo group |
| Substituent at Position 2 | 4-nitrophenyl (─C₆H₄─NO₂) | 2,3-dimethylphenyl (─C₆H₃(CH₃)₂) |
| Substituent at Position 3 | Furan-2-carboxamide (─CONH─C₄H₃O) | Furan-2-carboxamide (─CONH─C₄H₃O) |
| Key Functional Groups | Nitro (electron-withdrawing), furan (polarizable) | Methyl (electron-donating), oxo (polar), furan (polarizable) |
| Electronic Effects | Nitro group enhances electron deficiency, increasing electrophilicity and polarity | Methyl groups enhance electron density, reducing polarity; oxo adds polarity |
| Hypothesized Solubility | Likely low solubility in nonpolar solvents due to nitro group | Higher lipophilicity due to methyl groups; oxo may improve aqueous solubility |
| Potential Reactivity | Nitro group may participate in redox reactions or act as a hydrogen-bond acceptor | Oxo group could engage in hydrogen bonding; methyl groups limit reactivity |
Key Structural and Functional Differences :
Substituent Electronic Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets (e.g., enzymes with aromatic pockets). The 5-oxo group in Compound 1 adds polarity and hydrogen-bonding capacity, which the target compound lacks. This could influence solubility and target selectivity.
Pharmacokinetic Implications :
- The nitro group in the target compound may reduce metabolic stability due to susceptibility to nitroreductase enzymes, whereas the methyl groups in Compound 1 could improve metabolic resistance and membrane permeability .
Synthetic Accessibility: Introducing a nitro group typically requires nitration conditions (e.g., HNO₃/H₂SO₄), which may complicate synthesis compared to alkylation steps for methyl groups in Compound 1.
Research Findings and Limitations
- Available Data : The provided evidence lacks direct experimental data (e.g., biological activity, crystallographic structures, or spectroscopic properties) for both compounds. Structural comparisons are inferred from substituent chemistry.
- Knowledge Gaps: No comparative studies on solubility, stability, or target affinity are available. Further research is required to validate hypothesized properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, and how can purity be optimized?
- Methodology :
- Step 1 : Cyclization of thiosemicarbazide derivatives with 4-nitrobenzaldehyde under acidic conditions to form the thieno[3,4-c]pyrazole core .
- Step 2 : Introduction of the furan-2-carboxamide moiety via nucleophilic acyl substitution using furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Key Considerations :
- Reaction temperature control (60–80°C) to avoid decomposition of the nitro group .
- Use of anhydrous solvents to prevent hydrolysis of intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : - and -NMR confirm regiochemistry of the thienopyrazole core and substituent integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 409.08) .
- X-ray Crystallography : SHELXL refinement ( ) resolves bond lengths/angles and nitro group orientation. Hydrogen-bonding networks are analyzed via graph set theory ( ) .
- Data Table :
| Technique | Key Findings | Reference |
|---|---|---|
| -NMR | δ 8.2–8.4 ppm (aromatic protons) | |
| X-ray | Dihedral angle: 85° (furan vs. pyrazole) |
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Methodology :
- Stability Assay : Incubate the compound in buffers (pH 2–12) and solvents (DMF, DMSO, water) at 25°C and 40°C. Monitor degradation via HPLC .
- Findings :
- Stable in DMSO for >48 hours; hydrolyzes in aqueous pH <3 due to nitro group reduction .
- Photodegradation observed under UV light (λ = 254 nm) in polar solvents .
Advanced Research Questions
Q. What strategies resolve crystallographic discrepancies in hydrogen-bonding patterns of thieno[3,4-c]pyrazole derivatives?
- Approach :
- Use SHELXL for refinement ( ) and graph set analysis ( ) to classify hydrogen bonds (e.g., C(4) motifs in nitro-substituted derivatives) .
- Case Study :
- Discrepancy in nitro group orientation between computational models and X-ray data resolved via Hirshfeld surface analysis .
Q. How do substituents (e.g., nitro vs. chloro) on the phenyl ring influence biological activity?
- Structure-Activity Relationship (SAR) :
- Data Table :
| Substituent | Activity (IC, μM) | Target | Reference |
|---|---|---|---|
| 4-NO | 12.3 (Anti-inflammatory) | COX-2 inhibition | |
| 4-Cl | 8.7 (Anticancer) | Topoisomerase II |
- Mechanistic Insight : Nitro groups enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. anti-inflammatory efficacy) be reconciled?
- Analysis Framework :
- Step 1 : Validate assay conditions (e.g., cell line viability, endotoxin levels) .
- Step 2 : Compare pharmacokinetic properties (e.g., solubility in DMSO vs. PBS) .
Q. What methodologies elucidate the compound’s interaction with biological macromolecules?
- Techniques :
- Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB: 5IKT) .
- Surface Plasmon Resonance (SPR) : Measures binding affinity (K = 0.8 μM) .
- Validation :
- Mutagenesis studies confirm key residues (e.g., Arg120) critical for interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
